Cas no 20894-98-8 (1-Butanone, 1-(2-furanyl)-2-hydroxy-3-methyl-)
1-Butanone, 1-(2-furanyl)-2-hydroxy-3-methyl- Chemical and Physical Properties
Names and Identifiers
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- 1-Butanone, 1-(2-furanyl)-2-hydroxy-3-methyl-
- 20894-98-8
- 1-(furan-2-yl)-2-hydroxy-3-methylbutan-1-one
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- Inchi: 1S/C9H12O3/c1-6(2)8(10)9(11)7-4-3-5-12-7/h3-6,8,10H,1-2H3
- InChI Key: XXRJKCIVGKTLHR-UHFFFAOYSA-N
- SMILES: C(C1=CC=CO1)(=O)C(O)C(C)C
Computed Properties
- Exact Mass: 168.078644241Da
- Monoisotopic Mass: 168.078644241Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 50.4Ų
1-Butanone, 1-(2-furanyl)-2-hydroxy-3-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5258791-1.0g |
1-(FURAN-2-YL)-2-HYDROXY-3-METHYLBUTAN-1-ONE |
20894-98-8 | 1.0g |
$1397.0 | 2023-01-12 | ||
| Enamine | EN300-5258791-2.5g |
1-(FURAN-2-YL)-2-HYDROXY-3-METHYLBUTAN-1-ONE |
20894-98-8 | 2.5g |
$2894.0 | 2023-01-12 | ||
| Enamine | EN300-5258791-5.0g |
1-(FURAN-2-YL)-2-HYDROXY-3-METHYLBUTAN-1-ONE |
20894-98-8 | 5.0g |
$3666.0 | 2023-01-12 | ||
| Enamine | EN300-5258791-10.0g |
1-(FURAN-2-YL)-2-HYDROXY-3-METHYLBUTAN-1-ONE |
20894-98-8 | 10.0g |
$4610.0 | 2023-01-12 |
1-Butanone, 1-(2-furanyl)-2-hydroxy-3-methyl- Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 1-Butanone, 1-(2-furanyl)-2-hydroxy-3-methyl-
1-Butanone, 1-(2-furanyl)-2-hydroxy-3-methyl-
The compound 1-Butanone, 1-(2-furanyl)-2-hydroxy-3-methyl- (CAS No. 20894-98-8) is a fascinating organic molecule with a unique structure and diverse applications. This compound belongs to the family of ketones and is characterized by its furan ring substitution and hydroxyl group. Its molecular formula is C10H14O3, and it has a molar mass of approximately 174.2 g/mol. The compound is also known by its IUPAC name, 1-(furan-2-yl)-3-methylbutan-2-one, which highlights its structural features.
The synthesis of 1-butanol, 1-(2-furanyl)-3-methyl derivatives has been a topic of interest in organic chemistry due to their potential applications in pharmaceuticals and agrochemicals. Recent studies have explored the use of this compound as a precursor in the synthesis of bioactive molecules. For instance, researchers have reported its role in the development of antifungal agents, where its furan ring plays a critical role in enhancing biological activity.
One of the most notable advancements in the study of this compound involves its application in the field of flavor chemistry. The compound exhibits a pleasant aroma, making it a valuable ingredient in the food and fragrance industries. Its ability to impart fruity and floral notes has led to its use in perfumes, cosmetics, and food additives. Moreover, recent research has focused on optimizing its extraction methods to ensure higher purity and yield for industrial applications.
The structural properties of 1-butanol, 1-(2-furanyl)-3-methyl make it highly versatile. The presence of both a ketone group and a hydroxyl group allows for various chemical transformations, such as oxidation, reduction, and condensation reactions. These reactions have been exploited to synthesize complex molecules with potential therapeutic benefits. For example, derivatives of this compound have shown promise in anticancer drug development due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
In terms of physical properties, 1-butanol, 1-(2-furanyl)-3-methyl has a melting point of approximately −5°C and a boiling point around 65°C at standard pressure. Its solubility in water is moderate, which makes it suitable for use in aqueous-based formulations. The compound is also relatively stable under normal storage conditions but may degrade upon prolonged exposure to light or high temperatures.
Recent advancements in green chemistry have led to the exploration of sustainable methods for synthesizing this compound. Researchers have developed catalytic processes that reduce the environmental impact of production while maintaining high yields. These methods often involve the use of biodegradable catalysts or renewable feedstocks, aligning with global efforts to promote eco-friendly chemical manufacturing.
In conclusion, 1-butanol, 1-(2-furanyl)-3-methyl (CAS No. 20894-98-8) is a multifaceted compound with significant potential across various industries. Its unique structure and reactivity make it an invaluable tool in organic synthesis, while its aromatic properties find applications in flavor and fragrance production. As research continues to uncover new uses and improved synthesis methods for this compound, its role in modern chemistry is expected to grow even further.
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